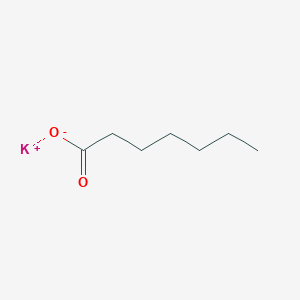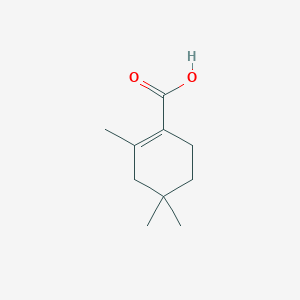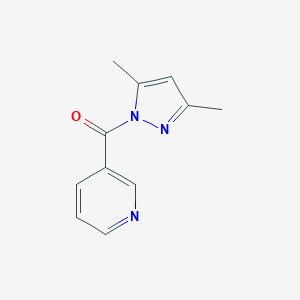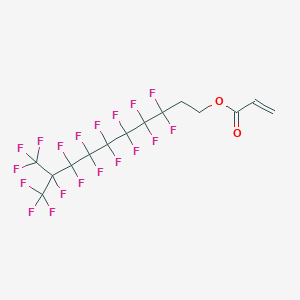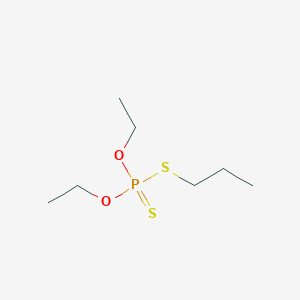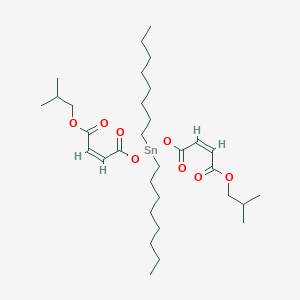![molecular formula C6H11N3O B101132 [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea CAS No. 16983-59-8](/img/structure/B101132.png)
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea, also known as PU-14, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. This molecule has been synthesized using various methods and has shown promising results in various studies. In
Scientific Research Applications
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea has been shown to have various scientific research applications. One of the most promising applications is its use as a potential therapeutic agent for the treatment of neurodegenerative diseases. [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea has been shown to inhibit the activation of microglia, which are immune cells that play a role in neuroinflammation. This inhibition can potentially reduce the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another application of [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea is its use as a potential anticancer agent. Studies have shown that [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea can induce apoptosis, or programmed cell death, in cancer cells. This mechanism of action can potentially be used to develop new cancer therapies.
Mechanism Of Action
The mechanism of action of [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea involves the inhibition of the NF-κB signaling pathway. This pathway plays a role in inflammation and immune response. [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea inhibits the activation of this pathway by blocking the phosphorylation of IκBα, which is a protein that regulates the NF-κB pathway. This inhibition leads to the reduction of inflammation and immune response.
Biochemical And Physiological Effects
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea has various biochemical and physiological effects. Studies have shown that [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea can reduce the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. This reduction can potentially be used to treat various inflammatory diseases.
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea has also been shown to have neuroprotective effects. Studies have shown that [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea can protect neurons from oxidative stress and reduce neuroinflammation. This neuroprotective effect can potentially be used to treat neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea has various advantages and limitations for lab experiments. One of the advantages is its high purity and yield, which makes it easy to synthesize and use in experiments. Another advantage is its specificity towards the NF-κB pathway, which makes it a useful tool for studying this pathway.
One of the limitations of [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea is its potential toxicity. Studies have shown that high doses of [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea can be toxic to cells. Another limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are various future directions for the use of [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea in scientific research. One direction is the development of new neuroprotective therapies for the treatment of neurodegenerative diseases. Another direction is the development of new anticancer therapies that target the NF-κB pathway.
Further studies can also be done to explore the potential toxicity of [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea and to develop new methods for synthesizing [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea with improved solubility. The use of [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea in combination with other therapeutic agents can also be explored to enhance its therapeutic effects.
Conclusion:
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea, or [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea, is a small molecule that has shown promising results in various scientific research applications. Its inhibition of the NF-κB pathway makes it a useful tool for studying this pathway and developing new therapies. While there are limitations to its use, further studies can be done to explore its potential in various applications.
Synthesis Methods
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea can be synthesized using various methods. One of the most common methods involves the reaction of pent-3-en-2-one with urea in the presence of a catalyst. Another method involves the reaction of pent-3-en-2-amine with urea in the presence of a catalyst. Both methods yield [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea with high purity and yield.
properties
CAS RN |
16983-59-8 |
|---|---|
Product Name |
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea |
Molecular Formula |
C6H11N3O |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
[(Z)-[(E)-pent-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C6H11N3O/c1-3-4-5(2)8-9-6(7)10/h3-4H,1-2H3,(H3,7,9,10)/b4-3+,8-5- |
InChI Key |
KYKBBRLSBGEFIW-LHOHZTISSA-N |
Isomeric SMILES |
C/C=C/C(=N\NC(=O)N)/C |
SMILES |
CC=CC(=NNC(=O)N)C |
Canonical SMILES |
CC=CC(=NNC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



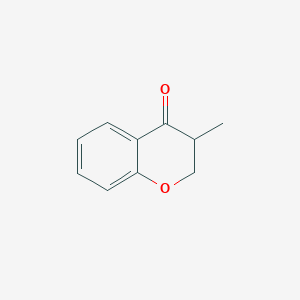
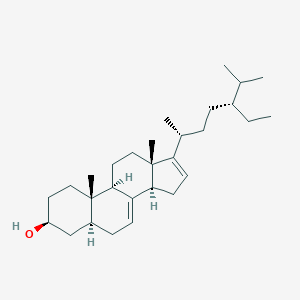
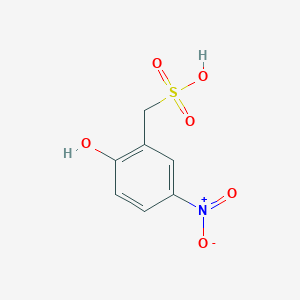
![1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane](/img/structure/B101055.png)
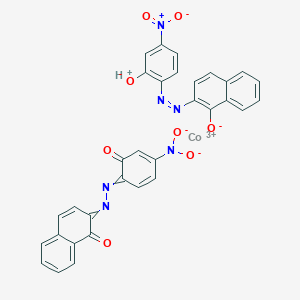
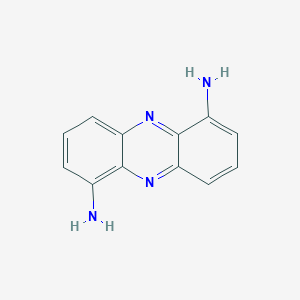
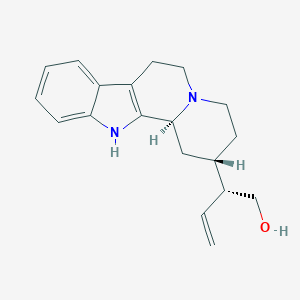
![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)
